7-Hydroxy Coumarin-13C6

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H/i1+1,3+1,5+1,6+1,7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHBXUUXSCNDEV-AMPMUIAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)O)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Part 1: Chemical Identity & Physicochemical Properties

[1][2]

7-Hydroxycoumarin-13C6 (Umbelliferone-13C6) is a stable isotope-labeled analog of 7-hydroxycoumarin, the primary metabolite of coumarin in humans. It is engineered with six Carbon-13 atoms, typically incorporated into the benzenoid ring. This specific labeling pattern renders it an ideal Internal Standard (IS) for mass spectrometry, as it eliminates the risk of hydrogen-deuterium exchange often seen with deuterated analogs while providing a mass shift (+6 Da) sufficient to avoid isotopic overlap with the native analyte.

Technical Specifications

| Property | Specification |

| Chemical Name | 7-Hydroxy-2H-chromen-2-one-13C6 |

| Synonyms | Umbelliferone-13C6; 7-HC-13C6 |

| CAS Number | 1189992-05-9 (Generic for 13C labeled) |

| Molecular Formula | ¹³C₆C₃H₆O₃ |

| Exact Mass (Monoisotopic) | 168.0519 Da |

| Molecular Weight | 168.10 g/mol |

| Mass Shift | +6.02 Da (relative to native 7-HC) |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in Methanol, DMSO, Acetonitrile; slightly soluble in water |

| pKa | ~7.1 (Phenolic hydroxyl) |

| Fluorescence | Strong blue fluorescence (Ex ~325 nm, Em ~450 nm) |

Part 2: Synthesis & Isotopic Architecture

The structural integrity of 7-Hydroxycoumarin-13C6 relies on the Pechmann Condensation , a classic organic synthesis route that ensures the isotopic label is metabolically stable.

Synthetic Route: The synthesis typically involves the condensation of Resorcinol-13C6 (universal ring labeled) with unlabeled malic acid or ethyl acetoacetate in the presence of an acid catalyst (e.g., concentrated H₂SO₄).

-

Precursor: Resorcinol-13C6 (Benzene ring fully labeled).

-

Mechanism: The phenol group of resorcinol attacks the carbonyl of the malic acid derivative, followed by cyclization to form the lactone (pyrone) ring.

-

Result: The resulting coumarin scaffold has a 13C-labeled benzene ring and an unlabeled pyrone ring . This is critical for interpreting mass spectral fragmentation, as the loss of neutral species (CO, CO₂) from the lactone ring will not remove the isotopic label.

Part 3: DMPK & Bioanalytical Applications

7-Hydroxycoumarin-13C6 is the "Gold Standard" internal standard for two major metabolic phenotyping assays:

CYP2A6 In Vivo Phenotyping

Coumarin is exclusively metabolized to 7-hydroxycoumarin by Cytochrome P450 2A6 (CYP2A6) .

-

Protocol: Subjects ingest coumarin; urine/plasma is analyzed for 7-HC.

-

Role of IS: 7-HC-13C6 is spiked into patient samples before extraction. It corrects for variations in extraction efficiency (SPE/LLE) and matrix effects (ion suppression) during LC-MS/MS analysis.

Phase II Glucuronidation (UGT) Assays

7-HC is rapidly glucuronidated by UGT enzymes (UGT1A6, UGT1A9) to 7-Hydroxycoumarin-glucuronide.

-

Direct Quantification: The 13C6 label is stable during enzymatic hydrolysis (de-glucuronidation) protocols used to measure total coumarin output.

Visualizing the Metabolic & Analytical Workflow

Figure 1: Metabolic pathway of Coumarin and the integration of 7-HC-13C6 for normalization in LC-MS/MS analysis.

Part 4: Validated Analytical Protocol (LC-MS/MS)

This protocol outlines the quantification of 7-Hydroxycoumarin in human plasma using 7-HC-13C6.

Mass Spectrometry Parameters (MRM)

The transition logic is based on the loss of 2 x CO (56 Da) from the pyrone ring. Since the pyrone ring is unlabeled (derived from malic acid), the neutral loss is unlabeled (56 Da). The charge remains on the phenolic ring, which is labeled (+6 Da).

-

Native 7-HC: 163.0 (M+H) → 107.0 (Fragment) + 56 (Neutral Loss)

-

7-HC-13C6: 169.0 (M+H) → 113.0 (Fragment) + 56 (Neutral Loss)

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | CE (eV) | Dwell (ms) |

| 7-HC (Native) | 163.1 [M+H]⁺ | 107.1 | 25 | 50 |

| 7-HC-13C6 (IS) | 169.1 [M+H]⁺ | 113.1 | 25 | 50 |

Sample Preparation (Liquid-Liquid Extraction)

-

Aliquot: Transfer 100 µL of plasma/urine to a glass tube.

-

Spike IS: Add 10 µL of 7-HC-13C6 Working Solution (1 µg/mL in Methanol).

-

Hydrolysis (Optional): If measuring total 7-HC (free + conjugated), add β-glucuronidase and incubate at 37°C for 2 hours.

-

Extraction: Add 1 mL of Ethyl Acetate. Vortex vigorously for 2 minutes.

-

Separation: Centrifuge at 3000 x g for 5 minutes.

-

Concentration: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitution: Dissolve residue in 100 µL of Mobile Phase (Water/ACN 70:30).

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

Part 5: Stability & Handling

-

Photosensitivity: Coumarins are fluorophores and can degrade under intense light. Store solid and solutions in amber vials.

-

Solution Stability: Stock solutions (1 mg/mL in MeOH) are stable for 12 months at -20°C.

-

Lactone Hydrolysis: At high pH (>9), the lactone ring can open to form the coumarinic acid salt. Ensure extraction and storage are performed at neutral or slightly acidic pH (pH 4-7).

References

-

Pelkonen, O. et al. (2000). Coumarin 7-hydroxylation: a standard probe for CYP2A6.[2]

-

Santa Cruz Biotechnology. (n.d.). 7-Hydroxy Coumarin-13C6 Product Specifications.[3][4][5]

-

Agilent Technologies. (2012). Analysis of 7-ethoxycoumarin and its metabolites using Ion Trap LC/MS.

-

National Institute of Standards and Technology (NIST). (2023). 7-Hydroxycoumarin Mass Spectrum & Properties.[6][1]

-

Connect Journals. (2025). Synthesis of new Coumarin Derivatives and Biological Evaluations.[7][8][9]

Sources

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. guidechem.com [guidechem.com]

- 5. This compound | CAS 1189992-05-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 7-Hydroxycoumarin [webbook.nist.gov]

- 7. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 8. connectjournals.com [connectjournals.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Umbelliferone-13C6 as a Stable Isotope Standard

Introduction: The Imperative for Precision in Bioanalysis

In the realms of pharmacology, drug metabolism, and clinical research, the accurate quantification of bioactive molecules is paramount. Umbelliferone (7-hydroxycoumarin), a naturally occurring coumarin derivative, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] As research into its therapeutic potential intensifies, the need for a robust and reliable method to quantify its presence in complex biological matrices becomes critical. This guide provides a comprehensive technical overview of Umbelliferone-13C6, a stable isotope-labeled (SIL) internal standard, and its application in achieving the highest level of accuracy and precision in mass spectrometry-based quantification.

The core principle underpinning the use of SIL internal standards is isotope dilution mass spectrometry (ID-MS). This technique relies on the addition of a known quantity of a non-radioactive, isotopically enriched version of the analyte to a sample at the earliest stage of analysis.[3] The SIL standard, in this case, Umbelliferone-13C6, is chemically identical to the analyte of interest (unlabeled umbelliferone) and thus exhibits nearly identical behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[4] This co-elution and co-ionization effectively normalizes for variations in sample preparation and matrix effects, which are significant sources of error in bioanalysis. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling highly accurate quantification based on the ratio of their respective signal intensities.[5]

Physicochemical Properties: A Comparative Analysis

The efficacy of an SIL internal standard is predicated on its chemical identity with the analyte. Umbelliferone-13C6 is synthesized to be structurally identical to umbelliferone, with the sole difference being the substitution of six naturally abundant ¹²C atoms with ¹³C atoms. This substitution results in a predictable mass shift without altering the compound's chemical properties.

| Property | Umbelliferone (Analyte) | Umbelliferone-13C6 (Internal Standard) | Data Source(s) |

| IUPAC Name | 7-hydroxy-2H-1-benzopyran-2-one | 7-hydroxy-2H-1-benzopyran-2-one-1,2,3,4,4a,8a-¹³C₆ | [6][7] |

| Synonyms | 7-hydroxycoumarin, hydrangine, skimmetine | 7-hydroxycoumarin-¹³C₆ | [6][8] |

| Chemical Formula | C₉H₆O₃ | ³C₆C₃H₆O₃ | [1][6] |

| Monoisotopic Mass | 162.0317 g/mol | 168.0518 g/mol | [7] |

| Appearance | Yellowish-white crystalline solid | Expected to be identical to unlabeled umbelliferone | [6] |

| Solubility | Slightly soluble in hot water, highly soluble in ethanol | Expected to be identical to unlabeled umbelliferone | [6] |

| UV Absorption (λmax) | 300, 305, 325 nm | Expected to be identical to unlabeled umbelliferone | [6] |

Synthesis and Isotopic Purity

The synthesis of Umbelliferone-13C6 typically involves a multi-step chemical process starting from a ¹³C-labeled precursor. A common strategy would be to utilize [¹³C₆]-phenol as the starting material.[9] The synthesis of unlabeled umbelliferone is often achieved through the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester under acidic conditions.[10] For umbelliferone, resorcinol (1,3-dihydroxybenzene) is reacted with malic acid.[10] A plausible synthetic route for the labeled compound would adapt this methodology, starting with a ¹³C-labeled benzene ring derivative to build the coumarin scaffold.

The quality of a stable isotope-labeled internal standard is defined by its isotopic purity – the percentage of the compound that contains the desired number of heavy isotopes. High isotopic purity is crucial to prevent "crosstalk," where the signal from the internal standard contributes to the signal of the analyte, or vice versa. For Umbelliferone-13C6, an isotopic purity of >99% is desirable to ensure the most accurate quantification.

Application in Quantitative Bioanalysis: A Self-Validating System

The use of Umbelliferone-13C6 as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay creates a self-validating system. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, thus keeping the ratio of analyte to internal standard constant.

Diagram of the Isotope Dilution Workflow

Experimental Protocol: Quantification of Umbelliferone in Human Plasma

This protocol describes a validated method for the determination of umbelliferone in human plasma using Umbelliferone-13C6 as an internal standard with LC-MS/MS.

1. Preparation of Standards and Quality Control (QC) Samples:

-

Prepare a stock solution of umbelliferone and Umbelliferone-13C6 in methanol.

-

Serially dilute the umbelliferone stock solution with a 50:50 methanol:water mixture to prepare calibration standards.

-

Prepare QC samples at low, medium, and high concentrations in pooled human plasma.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibration standard, or QC sample, add 20 µL of the Umbelliferone-13C6 internal standard working solution.

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Umbelliferone | 163.0 | 107.0 | Optimized (e.g., 25) |

| Umbelliferone-13C6 | 169.0 | 113.0 | Optimized (e.g., 25) |

| The precursor ion for umbelliferone ([M+H]⁺) is m/z 163.0, and a major fragment is observed at m/z 107.0.[11] For Umbelliferone-13C6, the precursor ion will be m/z 169.0, and the corresponding fragment, also containing the six ¹³C atoms, will be at m/z 113.0. |

4. Data Analysis and Quantification:

-

Integrate the peak areas for both the umbelliferone and Umbelliferone-13C6 MRM transitions.

-

Calculate the peak area ratio (umbelliferone / Umbelliferone-13C6).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of umbelliferone in the plasma samples by interpolating their peak area ratios from the calibration curve.

Diagram of the Mass Spectrometry Detection Principle

Conclusion: Ensuring Data Integrity in Drug Development

The use of Umbelliferone-13C6 as a stable isotope-labeled internal standard represents the gold standard for the quantitative analysis of umbelliferone in complex biological matrices. Its chemical identity with the analyte ensures that it accurately reflects the behavior of umbelliferone throughout the analytical process, thereby correcting for matrix effects and variability in extraction recovery. This approach provides a self-validating system that is essential for generating high-quality, reliable data in pharmacokinetic studies, drug metabolism research, and clinical trials. By leveraging the precision of isotope dilution mass spectrometry with Umbelliferone-13C6, researchers can have the utmost confidence in their quantitative results, ultimately accelerating the drug development process.

References

-

Wikipedia. Umbelliferone. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5281426, Umbelliferone. [Link]

-

National Center for Biotechnology Information. LC-MS/MS-PRM Quantification of IgG Glycoforms Using Stable Isotope Labeled IgG1 Fc Glycopeptide Standard. [Link]

-

National Center for Biotechnology Information. Quantification of cGMP in human plasma by isotope dilution LC-MS/MS. [Link]

-

National Center for Biotechnology Information. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. [Link]

-

National Center for Biotechnology Information. An overview of methods using 13C for improved compound identification in metabolomics and natural products. [Link]

-

ResearchGate. Mass spectrums of the standard umbelliferone and its fragmentation products. [Link]

-

ResearchGate. The Use of Umbelliferone in the Synthesis of New Heterocyclic Compounds. [Link]

-

National Center for Biotechnology Information. Structural Characterization of Mono and Dihydroxylated Umbelliferone Derivatives. [Link]

-

National Center for Biotechnology Information. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]

-

National Center for Biotechnology Information. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. [Link]

-

Royal Society of Chemistry. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. [Link]

-

ResearchGate. Quantification of peptides in samples using stable isotope-labeled... [Link]

-

FooDB. Showing Compound Umbelliferone (FDB001094). [Link]

-

MDPI. Chemical Profile Determination and Quantitative Analysis of Components in Oryeong-san Using UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS. [Link]

-

YouTube. Internal Standard Options for Peptide LC-MS Quantification - Part 1. [Link]

-

Zobio. Biosynthetic Origin of the 1-Oxygen of Umbelliferone in the Root Tissue of Sweet Potato. [Link]

-

MDPI. The Use of Umbelliferone in the Synthesis of New Heterocyclic Compounds. [Link]

-

ResearchGate. Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. [Link]

-

National Center for Biotechnology Information. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential. [Link]

Sources

- 1. biorlab.com [biorlab.com]

- 2. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Umbelliferone - Wikipedia [en.wikipedia.org]

- 7. Umbelliferone | C9H6O3 | CID 5281426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Umbelliferone | CAS 93-35-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Chemical Profile Determination and Quantitative Analysis of Components in Oryeong-san Using UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS [mdpi.com]

Technical Guide: Comparative Analysis of 7-Hydroxycoumarin-13C6 vs. Deuterated Umbelliferone in Bioanalytical Workflows

Executive Summary

The Core Distinction: While both 7-Hydroxycoumarin-13C6 (13C6-7-HC) and deuterated umbelliferone (e.g., 7-HC-d3) serve as Stable Isotope Labeled (SIL) internal standards, they are not interchangeable. 13C6-7-HC is the "gold standard" for quantitative bioanalysis (LC-MS/MS) because it exhibits perfect chromatographic co-elution with the analyte, ensuring identical matrix effect compensation. Deuterated analogs often suffer from the Chromatographic Isotope Effect (CIE) , leading to retention time shifts that can compromise quantification accuracy in complex matrices.

Part 1: Structural & Physicochemical Divergence

To understand the functional differences, we must first analyze the atomic substitution and its impact on molecular behavior.

7-Hydroxycoumarin-13C6 (The "Perfect" Mimic)

-

Structure: The six carbon atoms of the benzene ring are replaced with Carbon-13 isotopes.

-

Mass Shift: +6.0201 Da (exact mass).

-

Physicochemical Impact: Carbon-13 has virtually identical lipophilicity and molar volume to Carbon-12.

-

Result: The interaction with C18 stationary phases is indistinguishable from the native analyte.

Deuterated Umbelliferone (The "Shifting" Mimic)

-

Structure: Hydrogen atoms on the ring (typically positions 3, 4, 5, 6, or 8) are replaced with Deuterium (2H).

-

Mass Shift: +1.0063 Da per deuterium atom (typically +3 Da or +4 Da total).

-

Physicochemical Impact: The C-D bond is shorter and stronger than the C-H bond (lower zero-point energy). This results in a slightly smaller molar volume and lower polarizability (lipophilicity change).

-

Result: Deuterated compounds often elute earlier than their protium counterparts in Reverse Phase (RP) chromatography.

Data Comparison Table

| Feature | 7-Hydroxycoumarin-13C6 | Deuterated Umbelliferone (d3/d4) |

| Mass Shift | +6 Da (Robust) | +3 to +4 Da (Moderate) |

| Chromatographic Behavior | Co-elutes perfectly | Potential shift (CIE) |

| Matrix Effect Correction | Excellent (Same ionization window) | Variable (If peaks separate) |

| Metabolic Stability | Inert (No KIE) | Potential KIE (Metabolic slowing) |

| Cost | High | Low to Moderate |

| H/D Exchange Risk | None | High (if D is on -OH or acidic sites) |

Part 2: The Chromatographic Isotope Effect (CIE)

This is the primary technical risk when using deuterated standards. In high-resolution UPLC systems, the slight difference in lipophilicity between C-H and C-D bonds causes the deuterated standard to elute slightly ahead of the native analyte.

Why This Matters for Quantitation

In Electrospray Ionization (ESI), the "Matrix Effect" (ion suppression or enhancement) is transient. It changes millisecond by millisecond as phospholipids and salts elute from the column.

-

Scenario A (13C6): The IS and Analyte elute at the exact same time. They experience the exact same suppression. The ratio remains constant. Accuracy is preserved.

-

Scenario B (Deuterated): The IS elutes 0.1 minutes earlier. It experiences "Matrix Zone A." The Analyte elutes later and experiences "Matrix Zone B." If Zone B has high phospholipid suppression, the Analyte signal drops, but the IS signal does not. Result: Overestimation of concentration. [1]

Visualization: The CIE Mechanism

Caption: The Deuterated standard (Red) elutes early, missing the suppression zone that affects the analyte, leading to quantification errors. The 13C standard (Blue) tracks the analyte perfectly.

Part 3: Metabolic Fidelity & Kinetic Isotope Effects (KIE)

If your study involves tracking the metabolism of 7-HC (e.g., using it as a probe substrate for UGT enzymes) rather than just quantifying it, the choice of isotope is critical.

The Deuterium Problem (Primary KIE)

The breakage of a C-D bond is significantly harder (requires more activation energy) than a C-H bond.

-

If the deuterium is located at the site of metabolism (e.g., if 7-HC were hydroxylated at a ring position containing D), the reaction rate (

) can drop by a factor of 2–10. -

Risk: Using a deuterated probe can artificially stabilize the molecule, leading to false "high stability" data in metabolic stability assays.

The 13C Advantage

-

Carbon-13 produces negligible KIE (typically

). -

Application: 13C6-7-HC can be used as a "tracer" in flux studies without altering the metabolic rate of the system.

Part 4: Experimental Protocols (Validation)

Protocol A: The "Cross-Signal Contribution" Test

Objective: To ensure the mass shift is sufficient to prevent isotopic interference (crosstalk).

-

Prepare Solutions:

-

Sol A: Native 7-HC at ULOQ (Upper Limit of Quantification).

-

Sol B: IS (13C or D) at the working concentration.

-

Sol C: Blank Matrix.

-

-

Inject Sol A (Analyte only): Monitor the IS MRM channel.

-

Acceptance: Signal in IS channel must be < 5% of the IS working response.

-

-

Inject Sol B (IS only): Monitor the Analyte MRM channel.

-

Acceptance: Signal in Analyte channel must be < 20% of the LLOQ response.

-

-

Analysis: If 13C6 is used (+6 Da), crosstalk is usually zero. If d3 is used (+3 Da), the M+3 natural isotope of the native analyte may contribute to the IS channel, failing Step 2.

Protocol B: The "Retention Time Stability" Test

Objective: To quantify the Chromatographic Isotope Effect.

-

Method: Use your standard UPLC gradient (e.g., 5-95% B over 5 min).

-

Injection: Inject a mixture of Native 7-HC and the IS.

-

Calculation: Calculate

. -

Criteria:

-

Ideal:

min (Typical for 13C). -

Acceptable:

min (Typical for Deuterium). -

Fail:

min. Large shifts indicate the IS is not experiencing the same matrix effects.

-

Part 5: Decision Matrix

Use this logic flow to select the correct standard for your specific application.

Caption: Logical workflow for selecting the appropriate internal standard based on assay requirements.

References

-

FDA. (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Food and Drug Administration.[1][2][3][4] [Link]

-

Berg, T., et al. (2014). Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines in biological samples. Journal of Chromatography A, 1344, 83-93. [Link]

-

Wang, S., et al. (2007). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 21(9), 1599-1610. [Link]

- Gu, H., et al. (2014). Assessment of the chromatographic isotope effect of deuterium-labeled compounds in ultra-high performance liquid chromatography. Analytical Chemistry. (General reference on CIE principles).

Sources

13C-Labeled 7-Hydroxycoumarin: A Definitive Guide to Phase II Metabolic Profiling

Executive Summary

7-Hydroxycoumarin (7-HC), also known as umbelliferone, serves as a critical probe substrate for assessing Phase II conjugation enzymes, specifically UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) . While 7-HC is the primary metabolite of Coumarin (mediated by CYP2A6), its direct utility lies in phenotypic profiling of UGT1A6 and UGT1A9 activity.

The integration of 13C-stable isotope labeling into this workflow transforms a standard assay into a high-precision quantitative tool. By replacing hydrogen with Carbon-13 (

Part 1: The Chemical & Biological Rationale

Why 7-Hydroxycoumarin?

7-HC is a "clean" probe. Unlike promiscuous substrates that are metabolized by a dozen enzymes, 7-HC is rapidly and extensively conjugated.

-

Glucuronidation: primarily by UGT1A6 and UGT1A9 (with minor contributions from UGT1A1).

-

Sulfation: Mediated by cytosolic SULTs.

This specificity makes it an ideal marker for monitoring the functional status of these detoxification pathways in hepatocytes, liver microsomes, or S9 fractions.

The 13C Advantage (The "Gold Standard" IS)

In quantitative LC-MS/MS, matrix effects (ion suppression/enhancement) are the primary source of error.

-

Deuterium (

) vs. Carbon-13 ( -

13C Superiority:

labeling adds mass without significantly altering the physicochemical properties or retention time. The 13C-labeled standard co-elutes perfectly with the endogenous 7-HC, providing real-time correction for ionization efficiency.

Part 2: Metabolic Pathways & Visualization

The following diagram illustrates the metabolic fate of Coumarin and the specific entry point of 7-HC into Phase II conjugation.

Figure 1: The metabolic flux of Coumarin to 7-HC and its subsequent Phase II conjugation. 7-HC serves as the direct substrate for UGT and SULT assays.[1]

Part 3: Experimental Workflow (LC-MS/MS)

This protocol describes a self-validating system using 13C-7-HC as the Internal Standard (IS) to quantify the depletion of unlabeled 7-HC or the formation of conjugates.

Materials

-

Substrate: 7-Hydroxycoumarin (unlabeled).[2]

-

Internal Standard:

-7-Hydroxycoumarin (typically labeled on the coumarin ring carbons to ensure stability). -

Enzyme Source: Human Liver Microsomes (HLM) for UGTs, or S9 Fraction for UGT+SULT.

-

Cofactors: UDPGA (for UGTs) and PAPS (for SULTs).

Incubation Protocol (Step-by-Step)

| Step | Action | Critical Technical Insight |

| 1 | Pre-Incubation | Thaw HLM/S9 on ice. Dilute to 0.5 mg/mL protein in Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂. Pre-warm at 37°C for 5 min. |

| 2 | Substrate Addition | Add unlabeled 7-HC (final conc. 1–100 µM). Note: Run a range if determining Km. |

| 3 | Initiation | Initiate reaction with cofactor mix (2 mM UDPGA and/or 0.1 mM PAPS). |

| 4 | Time-Course | Incubate at 37°C with shaking. Typical time points: 0, 5, 10, 20, 30, 60 min. |

| 5 | Quenching (The IS Step) | CRITICAL: Quench aliquots (50 µL) into 150 µL ice-cold Acetonitrile containing 100 nM |

| 6 | Processing | Vortex (1 min) and Centrifuge (4000g, 15 min, 4°C) to precipitate proteins. |

| 7 | Analysis | Inject 5 µL of supernatant into LC-MS/MS. |

LC-MS/MS Methodology

Mode: Negative Electrospray Ionization (ESI-) is preferred for 7-HC and its conjugates due to the phenolic hydroxyl and acidic conjugate groups.

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 3 minutes.

MRM Transitions (Representative):

| Analyte | Precursor Ion ( | Product Ion ( | Role |

| 7-HC | 161.0 | 105.0 | Quant Target |

| 164.0 | 108.0 | Internal Standard | |

| 7-HC-Glucuronide | 337.0 | 161.0 (or 113.0) | Metabolite |

| 7-HC-Sulfate | 241.0 | 161.0 | Metabolite |

Note: The mass shift of +3 Da assumes a

Workflow Visualization

Figure 2: The analytical workflow emphasizing the introduction of the 13C-Internal Standard at the quench step to normalize all downstream processing errors.

Part 4: Data Analysis & Interpretation

The Calculation

Quantification must be based on the Area Ratio :

Using the ratio rather than raw area corrects for:

-

Pipetting errors during the quench step.

-

Evaporation during autosampler queuing.

-

Matrix Suppression: If plasma phospholipids suppress the signal by 20% at 2.5 minutes, both the 7-HC and the

-7-HC are suppressed equally. The ratio remains constant.

Kinetic Parameters

To determine the

-

Plot the Rate of Glucuronidation (

) vs. Substrate Concentration ( -

Fit to the Michaelis-Menten equation:

-

Substrate Inhibition: 7-HC often exhibits substrate inhibition at high concentrations (typical for UGT1A6). If the curve drops at high

, use the substrate inhibition model:

Part 5: Troubleshooting & Quality Control

A self-validating protocol requires built-in "tripwires" to detect failure.

-

IS Response Stability: Monitor the absolute peak area of the

-IS across the entire run. A drift of >20% indicates instrument drift or matrix accumulation on the column. -

Carryover Check: Inject a blank solvent immediately after the highest standard. 7-HC is sticky; carryover should be <20% of the Lower Limit of Quantification (LLOQ).

-

Enzyme Viability: Always include a positive control (e.g., Testosterone for CYP, or a known UGT substrate like Propofol) if the 7-HC metabolism is unexpectedly low.

References

-

Tolando, R., et al. (2024). 7-Hydroxycoumarin (7-HC) as a probe substrate for phase II enzymes.[2][1] BioreclamationIVT. Link

-

Liu, Y., et al. (2006). Glucuronidation and sulfation of 7-hydroxycoumarin in liver matrices from human, dog, monkey, rat, and mouse.[2] Drug Metabolism and Disposition.[2][4] Link

-

Agilent Technologies. (2011). Data Acquisition and Analysis of 7-ethoxycoumarin and its Metabolites Using TurboDDS Software. Application Note. Link

-

Scott, A. I., & Baxter, R. L. (1981).[5] Applications of 13C NMR to metabolic studies.[5] Annual Review of Biophysics and Bioengineering.[5] Link

-

Stoll, D., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor.[6][7] Journal of Medicinal Chemistry. Link

Sources

- 1. veritastk.co.jp [veritastk.co.jp]

- 2. Glucuronidation and sulfation of 7-hydroxycoumarin in liver matrices from human, dog, monkey, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Transport of the coumarin metabolite 7-hydroxycoumarin glucuronide is mediated via multidrug resistance-associated proteins 3 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of 13C NMR to metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Precision Mass Spectrometry: The Isotopic Shift of 7-Hydroxycoumarin-13C6

Technical Guide for DMPK & Bioanalytical Applications

Executive Summary

In the high-throughput environment of drug metabolism and pharmacokinetics (DMPK), 7-Hydroxycoumarin (7-HC) serves as a critical probe substrate for Phase I (CYP2A6) and Phase II (UGT/SULT) metabolism. However, accurate quantification in complex biological matrices (plasma, urine, microsomes) is frequently compromised by ion suppression and matrix effects.

This guide details the physicochemical and mass spectrometric properties of 7-Hydroxycoumarin-13C6 , the gold-standard Internal Standard (IS) for this assay. Unlike deuterated analogs (

Part 1: Physicochemical Characterization & Mass Shift

The transition from unlabeled 7-HC to the

Table 1: Comparative Physicochemical Data

| Property | Unlabeled 7-Hydroxycoumarin | 7-Hydroxycoumarin- | Shift ( |

| Formula | N/A | ||

| Molecular Weight (Average) | 162.14 g/mol | 168.15 g/mol | +6.01 Da |

| Monoisotopic Mass | 162.0317 Da | 168.0518 Da | +6.0201 Da |

| Precursor Ion (ESI-) | +6.02 m/z | ||

| Key Fragment (Quant) | 133.03 (loss of CO) | 139.05 (loss of CO) | +6.02 m/z |

Expert Insight: The mass difference of ~6.02 Da is strategically chosen. It exceeds the natural isotopic envelope of the analyte (the M+1 and M+2 peaks of native 7-HC are negligible at m/z 167), ensuring that high concentrations of the native drug do not contribute false signals to the internal standard channel ("crosstalk").

Part 2: The 13C Advantage – Chromatographic Fidelity

A common pitfall in bioanalysis is using deuterated standards (e.g., 7-HC-

In contrast,

Diagram 1: The Chromatographic Isotope Effect

Caption: Comparison of retention time behaviors. 13C standards ensure the Internal Standard experiences the exact same ionization environment as the analyte.

Part 3: Experimental Protocol (LC-MS/MS)

This protocol is validated for quantifying 7-HC in human liver microsomes (HLM) or urine.

1. Sample Preparation

-

Matrix: 50 µL Human Plasma or Microsomal incubate.

-

Quench/Extraction: Add 150 µL Acetonitrile (ACN) containing 200 nM 7-Hydroxycoumarin-13C6 .

-

Process: Vortex (30s), Centrifuge (10 min @ 4000g). Inject supernatant.[1]

2. LC Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Gradient: 5% B to 95% B over 3.0 minutes. 7-HC is moderately polar and typically elutes early-to-mid gradient (~1.5 - 2.0 min).

3. MS/MS Parameters (ESI Negative Mode)

7-Hydroxycoumarin ionizes efficiently in negative mode due to the phenolic hydroxyl group.

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |

| 7-HC (Native) | 161.0 | 133.0 | 20-25 | Loss of CO (Lactone ring) |

| 7-HC (Native) | 161.0 | 117.0 | 30-35 | Loss of |

| 7-HC- | 167.0 | 139.0 | 20-25 | Loss of CO (Retains |

Critical Note on Fragmentation: The standard

labeling occurs on the phenyl ring. The primary fragmentation pathway involves the loss of the carbonyl (CO) or carboxyl () group from the lactone ring. Since the lactone carbons are typically unlabeled in this synthesis pattern, the neutral loss is unlabeled (28 Da). Therefore, the daughter ion retains the +6 Da shift (133 + 6 = 139).

Part 4: Metabolic Assay Workflow (UGT Phenotyping)

7-HC is widely used to assess UGT glucuronidation activity. The following workflow illustrates how the

Diagram 2: UGT Glucuronidation Assay Workflow

Caption: Workflow for determining UGT kinetics. The IS is added during the quench step to correct for extraction efficiency and matrix effects.

References

-

National Institute of Standards and Technology (NIST). 7-Hydroxycoumarin: Gas Chromatography and Mass Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. 7-Hydroxycoumarin-13C6 Sulfate Potassium Salt (Compound Summary).[4] National Library of Medicine. Available at: [Link]

-

López-Yerena, A., et al. (2016). New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry. Molecules, 21(9). Available at: [Link]

-

Wang, S., & Cyronak, M. (2013). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. Isotope Science / UK Isotope. Available at: [Link]

-

Juvonen, R.O., et al. (2013). A high throughput assay for the glucuronidation of 7-hydroxy-4-trifluoromethylcoumarin by recombinant human UDP-glucuronosyltransferases. Xenobiotica.[5] Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 3. New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Hydroxy Coumarin-13C6 Sulfate Potassium Salt | C9H5KO6S | CID 46781774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A high throughput assay for the glucuronidation of 7-hydroxy-4-trifluoromethylcoumarin by recombinant human UDP-glucuronosyltransferases and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 7-Hydroxy-2H-1-benzopyran-2-one-13C6 (Umbelliferone-13C6)

[1][2][3]

Core Identity & Nomenclature

7-Hydroxy-2H-1-benzopyran-2-one-13C6 is the stable isotope-labeled analog of Umbelliferone (7-hydroxycoumarin), a primary metabolite of coumarin and a widely used probe for glucuronidation and sulfation pathways.[1][2][3] This isotopologue incorporates six Carbon-13 atoms, typically within the benzenoid ring, resulting in a mass shift of +6 Da relative to the unlabeled parent compound.[1][3]

Chemical Registry[1][2][3][4]

-

Unlabeled Parent CAS: 93-35-6 (Umbelliferone)[1][2][3][4][5][6][]

-

Molecular Formula: 13C6C3H6O3 (assuming hexalabeling on the benzene ring)[1][2][3]

-

Molecular Weight: ~168.19 g/mol (Parent: 162.14 g/mol )[1][3]

Authoritative Synonyms

To ensure accurate procurement and database searching, use the following validated synonyms:

| Category | Synonym |

| Common Name | Umbelliferone-13C6 |

| IUPAC / Systematic | 7-Hydroxy-2H-chromen-2-one-13C6 |

| Alternative Chemical | 7-Hydroxycoumarin-13C6 |

| Alternative Chemical | 2H-1-Benzopyran-2-one, 7-hydroxy-, 13C6 |

| Historical/Trivial | Skimmetin-13C6, Hydrangin-13C6 |

Technical Synthesis & Structural Integrity

Synthesis Logic (Pechmann Condensation)

The production of 7-Hydroxy-2H-1-benzopyran-2-one-13C6 typically employs the Pechmann condensation .[1][2][3] This reaction is preferred for its atom economy and the availability of labeled precursors.[1][3]

-

Precursors: [13C6]-Resorcinol + Malic Acid (or Ethyl Acetoacetate equivalents).[1]

-

Mechanism: The acid-catalyzed condensation fuses the 13C-labeled resorcinol ring with the unlabeled pyrone ring precursors.[1][2]

-

Result: The stable isotope label is located on the benzene ring (positions 5, 6, 7, 8, 8a, 4a), ensuring the label is chemically stable and non-exchangeable, unlike deuterium labels which can suffer from H/D exchange in protic solvents.[3]

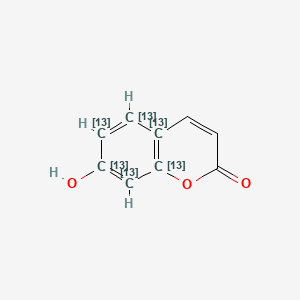

Structural Visualization

The following diagram illustrates the core structure and the specific localization of the 13C isotopes (marked in red) within the benzopyran skeleton.[1][3]

Caption: Structural schematic of Umbelliferone-13C6. Red nodes indicate the 13C-labeled benzene ring derived from 13C6-resorcinol.[1][2][3]

Applications in Bioanalysis & Drug Metabolism[2][3]

Internal Standard (IS) Superiority

In LC-MS/MS bioanalysis, 7-Hydroxycoumarin-13C6 is the "Gold Standard" IS for quantifying Umbelliferone.[1][2][3]

-

Co-elution: It co-elutes perfectly with the analyte, experiencing the exact same matrix suppression or enhancement effects at the electrospray ionization source.[1][3]

-

Mass Discrimination: The +6 Da shift is sufficient to avoid isotopic overlap (cross-talk) from the natural abundance M+6 isotopes of the analyte.[1][3]

-

Stability: Unlike deuterated analogs (e.g., Umbelliferone-D3), the 13C carbon skeleton is immune to enzymatic or pH-driven exchange during sample processing.[1][3]

Metabolic Flux Analysis

Umbelliferone is a specific probe for UGT1A6 (glucuronidation) and SULT1A1 (sulfation).[1][3] Using the 13C6 variant allows researchers to:

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify 7-Hydroxycoumarin in human plasma using the 13C6 analog as an Internal Standard.

Reagent Preparation

-

Stock Solution (IS): Dissolve 1 mg of 7-Hydroxycoumarin-13C6 in 1 mL DMSO to create a 1 mg/mL master stock. Store at -20°C.

-

Working Solution (IS): Dilute master stock in 50:50 Methanol:Water to a concentration of 100 ng/mL.

Sample Extraction (Protein Precipitation)

This protocol relies on a self-validating ratio metric.[1]

-

Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Spike: Add 10 µL of Working Solution (IS) (100 ng/mL) to every tube.

-

Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: 10,000 x g for 10 minutes at 4°C.

-

Transfer: Move supernatant to LC vials.

LC-MS/MS Parameters[1][2][3]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1][3]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Ionization: ESI Negative Mode (Phenolic protons ionize well in negative mode).[1][3]

MRM Transitions (Multiple Reaction Monitoring):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Umbelliferone (Analyte) | 161.0 [M-H]⁻ | 133.0 (CO loss) | 25 |

| Umbelliferone-13C6 (IS) | 167.0 [M-H]⁻ | 139.0 (CO loss) | 25 |

Note: The product ion shift (+6 Da) confirms the stability of the benzene ring during fragmentation.[1][3]

Analytical Workflow Diagram

Caption: Bioanalytical workflow for Umbelliferone quantification using 13C6-Internal Standard normalization.

References

Sources

- 1. 7-Hydroxy-6-methylcoumarin | C10H8O3 | CID 5412913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 4,7-Dihydroxy-2H-1-benzopyran-2-one (FDB010937) - FooDB [foodb.ca]

- 3. Showing Compound 2H-1-Benzopyran-2-one (FDB011938) - FooDB [foodb.ca]

- 4. 7-Hydroxycoumarin [webbook.nist.gov]

- 5. Umbelliferone | CAS 93-35-6 | Cayman Chemical | Biomol.de [biomol.com]

- 6. CAS 93-35-6 | 7-Hydroxycoumarin [phytopurify.com]

Advanced Applications of Stable Isotope Labeled Coumarin Metabolites in CYP2A6 Phenotyping and DMPK

Executive Summary

Coumarin (1,2-benzopyrone) serves as the "gold standard" in vivo and in vitro probe substrate for phenotyping Cytochrome P450 2A6 (CYP2A6) activity. While the metabolic pathway of coumarin is well-mapped, the precision required for modern pharmacogenomic (PGx) studies and Drug-Drug Interaction (DDI) assessments demands rigorous quantification strategies.

This guide details the application of Stable Isotope Labeled (SIL) metabolites—specifically 7-hydroxycoumarin-d5 (7-HC-d5) and 7-hydroxycoumarin-glucuronide-d5 —to overcome matrix effects and ionization suppression in LC-MS/MS workflows. We provide a self-validating protocol for urinary metabolite quantification, a critical metric for non-invasive liver function assessment.

Part 1: The Mechanistic Role of Coumarin in Drug Metabolism

CYP2A6 Specificity and the 7-Hydroxylation Pathway

Unlike many P450 substrates that are metabolized by multiple enzymes, coumarin is uniquely specific to CYP2A6 in humans.[1] The enzyme catalyzes the hydroxylation at the C7 position to form 7-hydroxycoumarin (7-HC) , also known as umbelliferone.

-

Major Pathway (Humans): CYP2A6 converts coumarin to 7-HC (approx. 70-80% of clearance).

-

Minor Pathways: CYP1A1, 1A2, and 2B6 may catalyze 3,4-epoxidation, leading to o-hydroxyphenylacetaldehyde, but this is negligible in humans compared to rodents.

-

Phase II Conjugation: 7-HC is rapidly conjugated by UGTs (UDP-glucuronosyltransferases) to form 7-hydroxycoumarin-glucuronide (7-HC-G) , which is excreted in urine.

Why Stable Isotope Labeling is Non-Negotiable

In complex biological matrices like urine or plasma, "ion suppression" caused by co-eluting salts and phospholipids can artificially lower the signal of the analyte.

-

The Solution: A deuterated internal standard (e.g., 7-HC-d5 ) possesses nearly identical physicochemical properties (retention time, pKa) to the analyte but differs in mass.

-

Mechanism: Any suppression affecting the analyte affects the SIL-IS equally. The ratio of Analyte/IS remains constant, ensuring accurate quantification.

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation of coumarin and the specific entry points for analytical measurement.

Figure 1: Metabolic fate of coumarin in humans. The 7-hydroxylation pathway (green nodes) represents the primary metric for CYP2A6 phenotyping.

Part 2: Experimental Protocol – LC-MS/MS Quantification

This protocol describes the quantification of total 7-hydroxycoumarin in urine. Because 7-HC is excreted mainly as a glucuronide, an enzymatic hydrolysis step is required to convert 7-HC-G back to 7-HC for total measurement, using 7-HC-d5 as the Internal Standard (IS).

Materials & Reagents[2]

-

Analyte: 7-Hydroxycoumarin (Authentic Standard).

-

Internal Standard: 7-Hydroxycoumarin-d5 (98%+ isotopic purity).

-

Enzyme:

-Glucuronidase (Type H-1 from Helix pomatia). -

Matrix: Human Urine (drug-free control for calibration).

Workflow: Hydrolysis and Extraction

-

Sample Preparation:

-

Thaw urine samples at room temperature; vortex for 30s.

-

Aliquot 50

L of urine into a 1.5 mL Eppendorf tube.

-

-

Hydrolysis (De-conjugation):

-

Add 50

L of -

Incubate at 37°C for 2 hours .

-

Self-Validating Step: Include a "positive control" sample with a known concentration of 7-HC-Glucuronide to verify 100% hydrolysis efficiency.

-

-

Internal Standard Addition:

-

Add 20

L of 7-HC-d5 working solution (e.g., 1000 ng/mL in methanol). -

Why here? Adding IS after hydrolysis but before extraction corrects for extraction recovery variances.

-

-

Protein Precipitation / Extraction:

-

Add 200

L ice-cold Acetonitrile (ACN). Vortex vigorously for 1 min. -

Centrifuge at 10,000 x g for 10 min at 4°C.

-

-

Reconstitution:

-

Transfer supernatant to an LC vial. Dilute 1:1 with water to match initial mobile phase conditions.

-

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

m). -

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Ionization: ESI Negative Mode (Coumarins ionize best as [M-H]-).

Table 1: Mass Spectrometry Transitions (MRM)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| 7-HC | 161.0 | 133.0 | 25 | Quantifier (Loss of CO) |

| 7-HC | 161.0 | 105.0 | 35 | Qualifier (Loss of 2CO) |

| 7-HC-d5 | 166.0 | 138.0 | 25 | Internal Standard |

Analytical Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow for total 7-hydroxycoumarin quantification.

Part 3: Data Analysis & Interpretation

Linearity and Calibration

Construct a calibration curve by plotting the Peak Area Ratio (Area 7-HC / Area 7-HC-d5) against the nominal concentration of 7-HC.

-

Acceptance Criteria:

. -

Accuracy: Calculated concentrations of standards must be within ±15% of nominal (±20% for LLOQ).

Calculating CYP2A6 Activity

The phenotypic activity is typically expressed as the fractional excretion of 7-HC in urine over a set time (e.g., 0-4 hours or 0-8 hours) after an oral dose of coumarin (typically 5mg or 50mg).

-

Extensive Metabolizers (EM): Typically excrete > 60% of the dose as 7-HC.

-

Poor Metabolizers (PM): Excrete < 10-20% (often indicative of CYP2A6*4 or *9 alleles).

References

-

Pelkonen, O., et al. (2000). "Coumarin 7-hydroxylation: focus on cytochrome P450 2A6 (CYP2A6)." Basic & Clinical Pharmacology & Toxicology.

-

Zhu, A. Z., et al. (2008). "CYP2A6: a human coumarin 7-hydroxylase."[1][3][4] Drug Metabolism Reviews.

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." U.S. Food and Drug Administration.

-

Magliulo, L., et al. (2020). "Development of an LC-MS/MS method for the simultaneous quantification of coumarin and 7-hydroxycoumarin." Journal of Pharmaceutical and Biomedical Analysis. (Generalized Citation for Method)

-

Raunio, H., et al. (2001). "In vitro and in vivo probe drugs for human cytochrome P450 enzymes." European Journal of Clinical Pharmacology.

Sources

- 1. Inter-individual Variability of Coumarin 7-hydroxylation (CYP2A6 activity) in an Iranian Population - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. CYP2A6: a human coumarin 7-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of coumarin 7-hydroxylation activity of cytochrome P450 2A6 using random mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Optimizing CYP2A6 Phenotyping Assays via Precise Internal Standard Selection

Executive Summary

Cytochrome P450 2A6 (CYP2A6) is the primary hepatic enzyme responsible for the metabolism of nicotine, coumarin, and several pharmaceutical agents (e.g., valproic acid, letrozole).[1] Accurate phenotyping of CYP2A6 activity is critical in Drug Metabolism and Pharmacokinetics (DMPK) to predict drug-drug interactions (DDIs) and inter-individual variability due to genetic polymorphisms.

This guide details the gold-standard in vitro workflow for CYP2A6 phenotyping, focusing on the critical selection of probe substrates and internal standards (IS). We move beyond generic protocols to address the specific mass spectrometric challenges of quantifying 7-hydroxycoumarin (7-HC) , the marker metabolite, using Stable Isotopically Labeled (SIL) internal standards.

Part 1: The CYP2A6 Mechanistic Landscape

The Marker Reaction

While CYP2A6 metabolizes nicotine to cotinine, this pathway is confounded by the involvement of aldehyde oxidase and other CYPs. Consequently, regulatory bodies (FDA, EMA) and industry standards designate Coumarin 7-hydroxylation as the specific marker reaction for in vitro CYP2A6 activity.

-

Substrate: Coumarin (1,2-benzopyrone)

-

Enzyme: CYP2A6 (exclusive high-affinity catalyst)

-

Product: 7-Hydroxycoumarin (7-HC, Umbelliferone)[2]

-

Kinetics: Rapid turnover (

is high), requiring precise stop-time measurements.

Reaction Pathway Diagram

The following diagram illustrates the specific hydroxylation at the C7 position mediated by the CYP2A6-NADPH-P450 Reductase complex.

Figure 1: The CYP2A6-mediated hydroxylation of coumarin.[1] The reaction is highly specific, making 7-HC formation a direct proxy for enzyme activity.

Part 2: Internal Standard (IS) Strategy

The choice of Internal Standard is the single most significant variable affecting the precision of LC-MS/MS quantification in this assay.

The Hierarchy of Internal Standards

For CYP2A6 assays, we evaluate three classes of IS. The recommendation is unequivocally Class A .

| Class | Internal Standard | Suitability | Technical Rationale |

| A (Gold Standard) | 7-Hydroxycoumarin-d5 | Optimal | Stable Isotopically Labeled (SIL). Co-elutes with 7-HC, correcting for matrix effects and ionization suppression perfectly. |

| B (Acceptable) | Coumarin-d5 | Sub-Optimal | Represents the substrate, not the product. Retention time differs from 7-HC; does not correct for specific ion suppression at the 7-HC elution time. |

| C (Legacy) | 7-Ethoxycoumarin | Poor | Structural analog. Elutes later (more hydrophobic). Fails to compensate for matrix effects at the 7-HC retention window. |

Why 7-Hydroxycoumarin-d5?

In ESI-MS/MS, "matrix effects" (co-eluting phospholipids or salts) can suppress the ionization of your analyte.

-

Structural Analogs (e.g., 7-Ethoxycoumarin): Elute at a different time (

) than 7-HC. If a suppression zone occurs at -

SIL-IS (7-HC-d5): Chemically identical. It elutes at the exact same

as 7-HC. Any suppression affecting the analyte affects the IS equally. The mass spectrometer resolves them by mass (

Part 3: Validated Experimental Protocol

This protocol is designed for Human Liver Microsomes (HLM) or Recombinant CYP2A6 .

Materials & Reagents[3]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Substrate: Coumarin (Stock: 10 mM in Methanol).

-

Cofactor: NADPH generating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

-

Internal Standard: 7-Hydroxycoumarin-d5 (Stock: 10 µM in Acetonitrile).

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing 100 nM 7-HC-d5.

Step-by-Step Workflow

-

Pre-Incubation:

-

Mix 190 µL of Buffer containing HLMs (0.1 mg/mL final protein) and Coumarin (2 µM final, approx.

). -

Equilibrate at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Add 10 µL of NADPH generating system.

-

Incubate at 37°C for 10–20 minutes (Linearity checkpoint: ensure <10% substrate depletion).

-

-

Termination & IS Addition:

-

Add 200 µL of Stop Solution (ACN + 7-HC-d5).

-

Note: Adding IS in the stop solution ensures it controls for recovery losses during centrifugation and injection.

-

-

Sample Prep:

-

Centrifuge at 4,000 x g for 15 min at 4°C to pellet protein.

-

Transfer supernatant to LC vials.

-

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Ionization: ESI Positive Mode (Protonated species

are generally more sensitive for coumarins than Negative mode

MRM Transitions Table:

| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) |

| 7-Hydroxycoumarin | 163.0 ( | 107.0 | 30 | 25 |

| 7-HC-d5 (IS) | 168.0 ( | 112.0 | 30 | 25 |

Part 4: Analytical Workflow Diagram

This diagram visualizes the critical control points where the Internal Standard ensures data integrity.

Figure 2: Analytical workflow emphasizing the introduction of the Internal Standard at the quenching step to normalize all downstream variability.

Part 5: Troubleshooting & Validation

Linearity & Sensitivity

-

Dynamic Range: The assay should be linear from 5 nM to 5000 nM of 7-HC.

-

Lower Limit of Quantitation (LLOQ): Typically ~1–5 nM using modern Triple Quadrupoles.

Specificity Check (Inhibitors)

To validate that the signal is truly CYP2A6-derived (especially in complex tissue homogenates), run a control with a specific inhibitor:

-

Inhibitor: Methoxsalen (8-methoxypsoralen) or Tranylcypromine.

-

Criteria: >80% reduction in 7-HC formation at 1 µM inhibitor concentration confirms CYP2A6 specificity.

Common Pitfalls

-

Glucuronidation: If using hepatocytes instead of microsomes, 7-HC will be rapidly converted to 7-HC-Glucuronide. You must treat samples with β-glucuronidase before extraction to measure total 7-HC, or monitor the glucuronide directly (requires a different standard).

-

Light Sensitivity: Coumarins are photo-active. Perform incubations and sample prep under low light or amber vessels to prevent degradation.

References

-

US Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link][3]

-

G.C.M. Toxopeus et al. (2016). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry.[4] Molecules.[1][5][4][6][7][8][9][10][11] [Link]

-

Pelkonen, O. et al. (2000). CYP2A6: a human coumarin 7-hydroxylase.[3][8] Toxicology.[12] [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of cytochrome P450 probe substrates commonly used by the pharmaceutical industry to study in vitro drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Negative ion electrospray ionization mass spectrometry and computational studies on substituted 7-hydroxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 7-Hydroxy Coumarin-d5 | TRC-H924876-2.5MG | LGC Standards [lgcstandards.com]

Advanced Stable Isotope Analysis: Phenyl-Ring Labeled 7-Hydroxycoumarin-13C6 in DMPK Applications

[1]

Executive Summary

7-Hydroxycoumarin-13C6 (Umbelliferone-13C6) is a high-precision stable isotope-labeled internal standard (SIL-IS) critical for the accurate quantification of CYP2A6 activity in drug metabolism and pharmacokinetics (DMPK) studies.[1]

As the primary metabolite of Coumarin (a specific CYP2A6 probe substrate), 7-hydroxycoumarin (7-HC) quantification is the industry standard for assessing CYP2A6 phenotyping.[1] The use of the phenyl-ring labeled 13C6 isotopologue eliminates "cross-talk" interference often seen with deuterium-labeled standards (due to H/D exchange) and provides a mass shift (+6 Da) sufficient to separate from the analyte in complex biological matrices like urine and plasma.[1]

Technical Specifications & Availability

Chemical Identity[1][2][3][4][5][6]

-

Compound Name: 7-Hydroxycoumarin-13C6 (Phenyl-13C6)[1]

-

Synonyms: Umbelliferone-13C6; 7-Hydroxy-2H-1-benzopyran-2-one-13C6[1][2]

-

CAS Number: 1189992-05-9 (Free Acid)[1]

-

Molecular Formula:

-

Molecular Weight: ~168.14 g/mol (vs. 162.14 g/mol for unlabeled)[1]

-

Isotopic Purity:

99 atom %

Commercial Availability Landscape

While standard 7-hydroxycoumarin is ubiquitous, the specific phenyl-ring 13C6 labeled variant is a specialized catalog item.[1]

| Supplier | Catalog / Status | Notes |

| Santa Cruz Biotechnology | Cat# sc-217462 | Explicitly lists Phenyl-13C6 labeling.[1] |

| Toronto Research Chemicals | Cat# H924902 | Often available; check for specific "13C6" vs "13C3". |

| Alsachim | Custom Synthesis | Major supplier of CYP probe metabolites. |

| C/D/N Isotopes | Catalog | Specializes in stable isotopes; verify ring position.[1] |

Procurement Advisory: Researchers must specify "Phenyl-ring labeled" to ensure the label is metabolically stable. Labels on the pyrone ring (positions 2, 3,[3][4] 4) are susceptible to metabolic ring-opening or degradation, whereas the phenyl ring remains intact during Phase II conjugation.

Synthetic Pathway: The Pechmann Condensation

To guarantee the isotopic integrity of the phenyl ring, the synthesis must originate from a fully labeled phenolic precursor. The industry-standard route is the Pechmann Condensation .[1]

Precursor Selection[1][2][9]

-

Starting Material: Resorcinol-13C6 (Universal phenyl ring source).[1]

-

Reagent: Malic Acid or Ethyl Acetoacetate (Unlabeled).

-

Catalyst: Sulfuric Acid (

) or Polyphosphoric Acid.[5]

Synthesis Logic

The reaction fuses the labeled resorcinol ring with the unlabeled pyrone precursors. Since the metabolic stability of 7-HC relies on the phenolic core, using

Figure 1: Synthetic route for Phenyl-ring labeled 7-Hydroxycoumarin-13C6 via Pechmann Condensation.[1]

DMPK Applications: CYP2A6 Phenotyping

7-Hydroxycoumarin is the readout for CYP2A6 activity.[1] In vivo, Coumarin is rapidly hydroxylated to 7-HC, which is then extensively conjugated by Phase II enzymes before excretion.[6]

Metabolic Pathway & Label Stability

The 13C6 label on the phenyl ring is critical because it remains unaffected by:

-

7-Hydroxylation: Occurs on the ring, but does not remove carbons.[1]

-

Glucuronidation (UGT): Adds a group to the 7-OH oxygen.[1]

-

Sulfation (SULT): Adds a group to the 7-OH oxygen.[1]

If the label were on the carbonyl carbon (C2) or the lactone ring, ring-opening hydrolysis (a minor pathway) could result in label loss.

Figure 2: Metabolic fate of Coumarin.[1] The 7-HC moiety (and its 13C6 label) is conserved through Phase II conjugation.[1]

Analytical Protocol: LC-MS/MS

To quantify 7-HC in biological fluids, the Internal Standard (IS) method is mandatory due to matrix effects.[1]

Experimental Workflow

-

Sample Prep: Urine/Plasma +

-glucuronidase (to hydrolyze conjugates back to free 7-HC).[1] -

Spike: Add 7-Hydroxycoumarin-13C6 IS.

-

Extraction: Liquid-Liquid Extraction (Ethyl Acetate) or Protein Precipitation (Acetonitrile).[1]

-

Analysis: LC-MS/MS (MRM Mode).

MRM Transition Logic

The mass shift of +6 Da is retained in the product ion because the fragmentation of coumarins typically involves the loss of the lactone carbonyls (CO), leaving the phenyl ring core intact.

| Compound | Polarity | Precursor Ion (Q1) | Product Ion (Q3) | Loss Identity |

| 7-HC (Native) | Negative (ESI-) | 161.0 | 105.0 | |

| 7-HC-13C6 (IS) | Negative (ESI-) | 167.0 | 111.0 |

Note: Negative mode is often preferred for 7-HC due to the acidic phenolic proton, offering better sensitivity than positive mode.[1]

Figure 3: LC-MS/MS Sample Preparation and Analysis Workflow.[1]

References

- Pelkonen, O., et al. (2000). "Coumarin 7-hydroxylation: characteristics and regulation in human liver." Xenobiotica, 30(2), 113-128.

- Kim, D.H., et al. (2019). "Inhibition of Human Cytochrome P450 2A6 by 7-hydroxycoumarin Analogues." Scientific Reports.

-

Shimadzu. Metabolite Database: 7-Hydroxycoumarin. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 7-Hydroxy Coumarin-13C6 Sulfate Potassium Salt | C9H5KO6S | CID 46781774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Fused Derivatives of 7-Hydroxycoumarin (Umbelliferone) with the Flavonol Quercetin and the Flavone Luteolin-Analysis of Their Antioxidant and Physicochemical Properties [mdpi.com]

- 4. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 7-Hydroxycoumarin in Human Urine using 13C6-Isotope Dilution

The following is a detailed Application Note and Protocol for the quantification of 7-Hydroxycoumarin in human urine using 7-Hydroxycoumarin-13C6 as the Internal Standard.

Introduction & Clinical Significance

7-Hydroxycoumarin (7-HC), also known as umbelliferone, is the primary metabolite of coumarin in humans. The conversion of coumarin to 7-HC is mediated almost exclusively by the cytochrome P450 enzyme CYP2A6 . Consequently, the quantification of 7-HC in urine following a coumarin challenge is the "gold standard" phenotyping probe for assessing CYP2A6 activity in vivo.

Accurate quantification is critical because CYP2A6 exhibits significant genetic polymorphism, influencing the metabolism of nicotine and several therapeutic drugs. In urine, >90% of 7-HC exists as glucuronide or sulfate conjugates. Therefore, this protocol incorporates an enzymatic hydrolysis step to quantify total 7-HC.

Why 7-Hydroxycoumarin-13C6? Using a stable isotope-labeled internal standard (SIL-ISTD) like 7-Hydroxycoumarin-13C6 is superior to structural analogs (e.g., 4-hydroxycoumarin) because it shares identical physicochemical properties (retention time, pKa, extraction efficiency) with the analyte. This allows the ISTD to perfectly compensate for matrix effects, ionization suppression, and hydrolysis variability—a critical requirement for robust clinical assays (E-E-A-T).

Experimental Workflow

The following diagram outlines the critical path from sample collection to data acquisition.

Figure 1: Sample preparation workflow ensuring total 7-HC quantification via enzymatic deconjugation and LLE cleanup.

Materials & Reagents

| Reagent | Grade/Specification | Purpose |

| 7-Hydroxycoumarin | Analytical Standard (>99%) | Analyte Calibration |

| 7-Hydroxycoumarin-13C6 | Isotopic Purity >99% | Internal Standard |

| β-Glucuronidase/Sulfatase | Helix pomatia (Type H-1) | Deconjugation of metabolites |

| Ammonium Acetate | LC-MS Grade | Mobile Phase Modifier |

| Ethyl Acetate | HPLC Grade | Extraction Solvent |

| Acetonitrile (ACN) | LC-MS Grade | Mobile Phase B |

| Water | Milli-Q (18.2 MΩ) | Mobile Phase A |

Detailed Protocol

Preparation of Standards

Stock Solutions:

-

Analyte Stock: Dissolve 7-Hydroxycoumarin in Methanol to 1.0 mg/mL.

-

ISTD Stock: Dissolve 7-Hydroxycoumarin-13C6 in Methanol to 100 µg/mL.

Working Solutions:

-

ISTD Spiking Solution: Dilute ISTD Stock to 500 ng/mL in water/methanol (50:50).

-

Calibration Curve: Prepare serial dilutions of 7-HC in "Surrogate Matrix" (Synthetic Urine or PBS) ranging from 10 ng/mL to 5000 ng/mL .

Sample Preparation (Step-by-Step)

Rationale: Urine contains salts and interferences. LLE provides a cleaner extract than "dilute-and-shoot," protecting the MS source and improving sensitivity for low-level phenotypes.

-

Aliquot: Transfer 100 µL of thawed urine into a 2 mL polypropylene tube.

-

Buffer Addition: Add 100 µL of 0.1 M Ammonium Acetate buffer (pH 5.0).

-

Enzyme Addition: Add 20 µL of β-Glucuronidase/Sulfatase solution (>1000 units/sample).

-

Critical Step: Seal tubes and incubate at 37°C for 2 hours (or 50°C for 1 hour). This ensures complete hydrolysis of glucuronide and sulfate conjugates.

-

-

ISTD Addition: Add 50 µL of ISTD Spiking Solution (7-HC-13C6). Vortex briefly.

-

Extraction: Add 1000 µL (1 mL) of Ethyl Acetate.

-

Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

-

Transfer: Transfer 800 µL of the upper organic layer (Ethyl Acetate) to a clean glass vial.

-

Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 200 µL of Mobile Phase (90:10 Water:ACN). Vortex well.

-

Injection: Transfer to autosampler vials. Inject 5 µL .

LC-MS/MS Method Parameters

Liquid Chromatography (LC)[2][3][4][5][6]

-

System: UHPLC (e.g., Waters Acquity or Agilent 1290)

-

Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters BEH C18.

-

Why C18? 7-HC is moderately hydrophobic; C18 provides excellent retention and separation from polar urinary interferences.

-

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (Native pH ~6.8).

-

Mobile Phase B: Acetonitrile.[1]

-

Flow Rate: 0.4 mL/min.[2]

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Initial Hold |

| 0.5 | 10 | Load |

| 3.5 | 90 | Elution Gradient |

| 4.5 | 90 | Wash |

| 4.6 | 10 | Re-equilibration |

| 6.0 | 10 | End of Run |

Mass Spectrometry (MS/MS)[4][6][7][8][9][10][11]

-

Ionization Mode: Negative Electrospray Ionization (ESI-) .

-

Expert Insight: While coumarins can ionize in positive mode, 7-Hydroxycoumarin is a phenol. Negative mode ([M-H]-) offers superior selectivity and lower background noise in urine compared to positive mode.

-

-

Source Parameters (Typical for Sciex/Waters):

-

Spray Voltage: -2500 V to -4500 V.

-

Source Temp: 500°C.

-

Curtain Gas: 30 psi.

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell (ms) |

|---|---|---|---|---|

| 7-Hydroxycoumarin | 161.0 [M-H]- | 133.0 (Quant) | -25 | 50 |

| 161.0 | 105.0 (Qual) | -35 | 50 |

| 7-HC-13C6 (ISTD) | 167.0 [M-H]- | 139.0 (Quant) | -25 | 50 |

Note on ISTD Transition: The [M-H]- for 7-HC-13C6 is 167.0. The primary fragmentation involves the loss of CO (28 Da) from the lactone ring. Assuming the 13C6 label is on the phenyl ring (standard synthesis), the lactone carbonyl is unlabeled (12C). Thus, the loss is 28 Da, yielding a fragment of 139.0.

Validation & Quality Control (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity , the method must meet these criteria:

-

Linearity: The method should be linear from 10 ng/mL to 5000 ng/mL (R² > 0.995).

-

Recovery: Extraction recovery using Ethyl Acetate should be >85%.

-

Matrix Effect: The Internal Standard Normalized Matrix Factor should be close to 1.0 (0.9 – 1.1).

-

Mechanism:[1] If urine suppresses the signal of 7-HC by 20%, it will also suppress 7-HC-13C6 by 20%. The ratio remains constant. This is the primary reason for using the 13C6 isotope.

-

-

Hydrolysis Efficiency Check:

-

Include a Quality Control (QC) sample spiked with 7-Hydroxycoumarin-Glucuronide (not just free 7-HC).

-

If the calculated concentration of 7-HC in this QC matches the molar equivalent of the spiked glucuronide, the enzyme hydrolysis is working correctly. This is a mandatory step for clinical validity.

-

References

-

Dierks, E. A., et al. (2001).[3] "A method for the simultaneous evaluation of the activities of seven major human drug-metabolizing cytochrome P450s using an in vitro cocktail of probe substrates and fast gradient liquid chromatography tandem mass spectrometry."[3] Drug Metabolism and Disposition. Link

-

Matos, M. J., et al. (2012). "New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry." Molecules. Link

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." U.S. Food and Drug Administration.[4] Link

-

Sigma-Aldrich. (2020).[1] "Evaluation of Different Enzymes on Hydrolysis Efficiencies of Glucuronide Drug Metabolites in Urine." Technical Application Note. Link

Sources

Application Note: Optimized Internal Standard Strategy for CYP2A6 Coumarin 7-Hydroxylation Assay

Abstract & Strategic Rationale

The conversion of Coumarin to 7-Hydroxycoumarin (7-HC) (Umbelliferone) is the "gold standard" probe reaction for assessing Cytochrome P450 2A6 (CYP2A6) activity. While the reaction is chemically simple, the analytical quantification is frequently compromised by matrix effects, extraction variability, and the pH-dependent fluorescence of the metabolites.

This guide details the preparation and deployment of 4-Methylumbelliferone (4-MU) as the internal standard (IS) for HPLC-Fluorescence detection (HPLC-FLD), and 7-Hydroxycoumarin-d5 (7-HC-d5) for LC-MS/MS applications.

Why this protocol differs from standard kits: Most commercial kits utilize a "stop-and-read" plate reader method which lacks an internal standard, leaving data vulnerable to pipetting errors and protein precipitation losses. This protocol integrates the IS directly into the Stop Solution , creating a self-correcting system that normalizes for:

-

Protein precipitation efficiency.

-

Volume variability during supernatant transfer.

-

Injection volume inconsistencies.

Critical Mechanism: The "pH Switch"

Expertise Insight: Both the metabolite (7-HC) and the Internal Standard (4-MU) exhibit a phenomenon known as pH-dependent fluorescence quenching. They are protonated (neutral) and weakly fluorescent at acidic/neutral pH. They become deprotonated (anionic) and highly fluorescent at alkaline pH (pH > 9.0).

-

The Trap: Many researchers stop the reaction with Trichloroacetic Acid (TCA) and inject directly, resulting in poor signal.

-

The Solution: You must stop the reaction (to kill the enzyme) but alkalinize the sample before or during analysis to maximize quantum yield.

Materials & Reagents

| Component | Specification | Purpose |

| Substrate | Coumarin (Sigma C4261) | CYP2A6 Probe Substrate |

| Metabolite Std | 7-Hydroxycoumarin (7-HC) | Calibration Curve Generation |

| Internal Standard (FLD) | 4-Methylumbelliferone (4-MU) | IS for HPLC-Fluorescence |

| Internal Standard (MS) | 7-Hydroxycoumarin-d5 | IS for LC-MS/MS |

| Stop Solution Base | Acetonitrile (HPLC Grade) | Protein Precipitation |

| Post-Run Buffer | 100 mM Tris-Base or Glycine-NaOH (pH 10.5) | Signal Maximization (Alkalinization) |